Enhanced Purity vs. Unfunctionalized Sulfonylpyrrolidine Building Blocks
The target compound is supplied with a minimum purity of 98% (NLT) as determined by HPLC, with additional characterization by HNMR, IR, and mass spectrometry (ESI). This level of quality assurance is critical for fragment-based drug discovery (FBDD) workflows, where impurities at >2% can generate false positives in primary screens . In contrast, the simpler analog 1-{[3-(trifluoromethyl)phenyl]sulfonyl}pyrrolidine (CAS 79392-45-3), often used as a fragment scaffold, is commonly listed at 95%+ purity from multiple vendors, introducing a 3% higher impurity burden that may require additional purification before use .
| Evidence Dimension | Purity (vendor specification) |
|---|---|
| Target Compound Data | NLT 98% (by HPLC) + orthogonal characterization (HNMR, IR, MS) |
| Comparator Or Baseline | 1-{[3-(trifluoromethyl)phenyl]sulfonyl}pyrrolidine, purity 95%+ (typical vendor specification) |
| Quantified Difference | ≥ 3% higher purity for the target compound; orthogonal characterization data provided |
| Conditions | Commercial analytical specifications; Naarini COA vs. ChemicalBook vendor listing |
Why This Matters
For FBDD libraries and high-throughput screening (HTS), a 3% purity difference can significantly reduce false-positive rates and save downstream purification costs, making the target compound a more reliable procurement choice for precision medicinal chemistry applications.
